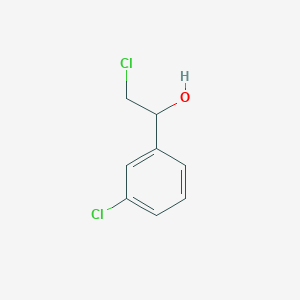

2-Chloro-1-(3-chloro-phenyl)-ethanol

Description

Significance of Chiral Halohydrins in Contemporary Organic Chemistry

Chiral vicinal halohydrins, a class of compounds to which 2-Chloro-1-(3-chloro-phenyl)-ethanol belongs, are highly prized as intermediates in modern organic synthesis. researchgate.net Their value stems from the two adjacent reactive centers: a hydroxyl group and a halogen atom. This arrangement allows for a variety of chemical transformations, making them versatile building blocks for creating a wide range of pharmaceuticals and natural products. researchgate.net

The stereochemistry of these halohydrins is critical, as the biological activity of many complex molecules is dependent on their three-dimensional structure. Consequently, the development of stereoselective methods to synthesize enantiopure halohydrins is a significant area of interest in biocatalysis and asymmetric synthesis. researchgate.net These methods are seen as efficient alternatives to traditional chemical synthesis, which can be expensive and complex. acs.orguni-graz.at Enzymes such as ketoreductases (KREDs), halohydrin dehalogenases (HHDHs), and cytochrome P450 monooxygenases are increasingly employed to produce these valuable chiral intermediates with high stereoselectivity. researchgate.net

The Position of this compound as a Key Chiral Building Block

Within the family of chiral halohydrins, this compound serves as a key chiral building block. Its specific structure is particularly useful for introducing a chlorinated phenyl ethanol (B145695) moiety into larger molecules. The (S)-enantiomer, (S)-2-Chloro-1-(3-chlorophenyl)ethanol, is noted for its application in the synthetic preparation of benzimidazolyl pyridinones, which function as inhibitors for the insulin-like growth factor (IGF) kinase. chemicalbook.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 106262-93-5 guidechem.comscbt.com |

| Molecular Formula | C₈H₈Cl₂O guidechem.comscbt.com |

| Molecular Weight | 191.05 g/mol guidechem.comscbt.com |

| Appearance | Colorless to Yellow Liquid guidechem.com |

| pKa | 12.94 ± 0.20 (Predicted) guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Topological Polar Surface Area | 20.2 Ų guidechem.com |

This table presents key properties of this compound.

Overview of Advanced Research Trajectories Related to the Compound

Current research on this compound and related halohydrins is largely focused on developing efficient and highly selective synthetic methods. A dominant trajectory is the use of biocatalysis, specifically the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone.

This enzymatic approach offers a greener and more direct route to obtaining the desired enantiomerically pure alcohol. Research on similar substrates demonstrates the power of this strategy. For instance, ketoreductases (KREDs) have been successfully used to transform ketone precursors into chiral alcohols with high conversion rates and excellent enantiomeric excess (>99.9% ee). acs.org Studies have shown that whole-cell biocatalysts, such as those using E. coli or baker's yeast, can effectively catalyze the reduction of various chloroacetophenone derivatives. google.combohrium.com These methods are often preferred over traditional chemical reductions, which may require expensive catalysts and present operational challenges. uni-graz.at

The development of these biocatalytic systems involves screening for robust enzymes, optimizing reaction conditions (like temperature, pH, and co-solvents), and employing cofactor regeneration systems to ensure efficiency and cost-effectiveness. acs.orgnih.gov For example, a process for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol achieved a high substrate concentration of 500 g/L with near-complete conversion, highlighting the industrial potential of such biocatalytic routes. acs.org Another study detailed the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast, achieving yields over 74% and an enantiomeric excess greater than 97%. google.com

| Precursor Ketone | Biocatalyst | Product | Key Findings | Reference |

| 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | Ketoreductase (KRED) KR-01 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% ee, near 100% conversion at 500 g/L substrate concentration. | acs.org |

| 2-chloro-1-phenylethyl alcohol Ketone derivatives | Baker's yeast | (S)-2-chloro-1-phenylethanol derivatives | Yield >74%, ee >97%. | google.com |

| alpha-chloro-3-hydroxyacetophenone | Ketoreductase | (S)-2-chloro-1-(3-hydroxyphenyl)ethanol | >99% conversion rate, 100% ee. | google.com |

| o-chloroacetophenone | Candida tenuis xylose reductase (CtXR) | (S)-1-(o-chlorophenyl)-ethanol | Absolute S-stereochemical selectivity. | bohrium.com |

This table summarizes advanced research findings in the asymmetric synthesis of chiral halohydrins similar to this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466855 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106262-93-5 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106262-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis and Biocatalytic Production of 2 Chloro 1 3 Chloro Phenyl Ethanol

Enantioselective Reduction Methodologies for 2-Chloro-1-(3-chloro-phenyl)-ethanone Precursors

The primary route to obtaining enantiopure 2-Chloro-1-(3-chloro-phenyl)-ethanol involves the asymmetric reduction of its prochiral ketone precursor, 2-Chloro-1-(3-chloro-phenyl)-ethanone. Biocatalytic methods, employing either whole microbial cells or isolated enzymes, have emerged as highly efficient and environmentally benign alternatives to traditional chemical synthesis. researchgate.netresearchgate.net

Microbial Biotransformation Approaches

Whole-cell biocatalysis offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors, making it a cost-effective and practical approach for industrial applications. researchgate.nettaylorfrancis.com

The use of whole microbial cells as catalysts for the asymmetric reduction of 2-Chloro-1-(3-chloro-phenyl)-ethanone has been demonstrated to be highly effective. For instance, resting cells of Candida ontarioensis have been successfully employed to catalyze the reduction of 2-chloro-1-(3-chlorophenyl)ethanone to yield (R)-2-chloro-1-(3-chlorophenyl)ethanol. cjcatal.com This biotransformation achieves high enantiomeric excess (ee) and yield, highlighting the potential of whole-cell systems for producing enantiopure pharmaceuticals. cjcatal.com

To maximize the efficiency of the bioreduction process, several reaction parameters must be optimized. These include substrate concentration, temperature, pH, and the choice of solvent system.

Substrate Concentration: Increasing substrate concentration can enhance productivity, but high concentrations can also lead to substrate inhibition or toxicity to the microbial cells. For the reduction of 2-chloro-1-(3-chlorophenyl)ethanone by Candida ontarioensis, an initial substrate concentration of 10 g/L under optimized conditions resulted in a 99.0% yield and 99.9% ee. cjcatal.com

Temperature and pH: These parameters are critical for maintaining optimal enzyme activity and cell viability. For the reduction of acetophenone (B1666503) derivatives by Rhodotorula glutinis, the optimal temperature and pH were found to be 32°C and 6.5, respectively. nih.gov Similarly, studies with Bacillus cereus TQ-2 showed an optimal temperature of 30°C and a broad effective pH range from 5.0 to 9.0. nih.gov

Interactive Data Table: Optimization of Bioreduction of 2-Chloro-1-(3-chloro-phenyl)-ethanone with Candida ontarioensis

| Parameter | Condition | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Substrate Conc. | 10 g/L | 99.0 | 99.9 | cjcatal.com |

A significant limitation in whole-cell catalysis can be the permeability of the cell membrane, which can hinder the transport of substrates and products. researchgate.net Cell permeabilization techniques aim to overcome this barrier without causing cell lysis.

Treatment with cetyltrimethylammonium bromide (CTAB) has been shown to increase the activity of Candida ontarioensis cells by more than two-fold in the reduction of 2-chloro-1-(3-chlorophenyl)ethanone. cjcatal.com This enhanced permeability allowed for a higher substrate concentration (30 g/L) and a significantly shorter reaction time (24 hours), while still achieving excellent yield (97.5%) and enantiomeric excess (99.9%). cjcatal.com Various other chemical agents and physical methods can also be employed for cell permeabilization. nih.gov

A diverse range of microorganisms have been identified and utilized for the asymmetric reduction of ketones.

Candida ontarioensis : As previously mentioned, this yeast strain has proven highly effective for the production of (R)-2-chloro-1-(3-chlorophenyl)ethanol. cjcatal.com

Escherichia coli recombinants : Recombinant E. coli strains are powerful tools in biocatalysis. They can be engineered to overexpress specific reductases, leading to high catalytic efficiencies. For example, recombinant E. coli expressing a carbonyl reductase has been used for the production of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. nih.gov Similarly, recombinant E. coli has been used for the continuous production of ethanol (B145695) from lignocellulosic hydrolysates. usda.gov

Rhodotorula species : Various Rhodotorula species, such as Rhodotorula mucilaginosa and Rhodotorula glutinis, are known for their ability to asymmetrically reduce a wide range of acetophenones to their corresponding (S)-alcohols with high conversion rates and enantiomeric excesses. nih.govacademicjournals.orgnih.gov

Pichia species : Yeasts from the genus Pichia have also been explored for their reductive capabilities in various biocatalytic applications.

Interactive Data Table: Performance of Various Microbial Strains in Ketone Reduction

| Microbial Strain | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Candida ontarioensis | 2-Chloro-1-(3-chloro-phenyl)-ethanone | (R)-2-Chloro-1-(3-chloro-phenyl)-ethanol | 99.0 | 99.9 | cjcatal.com |

| Rhodotorula mucilaginosa YS62 | Acetophenone | (S)-1-phenylethanol | 89.7 | 99.9 | academicjournals.org |

| Rhodotorula glutinis EBK-10 | Acetophenone | (S)-1-phenylethanol | 79 | >99 | nih.gov |

Enzymatic Catalysis for Asymmetric Synthesis

While whole-cell systems are robust, the use of isolated enzymes offers advantages in terms of higher purity and the elimination of side reactions from other cellular enzymes. researchgate.net The asymmetric synthesis of chiral alcohols using isolated enzymes, particularly alcohol dehydrogenases (ADHs), is a well-established and powerful strategy. nih.govrsc.org These enzymes catalyze the reduction of prochiral ketones with high enantioselectivity. nih.gov Lipases are another class of enzymes that can be used for the kinetic resolution of racemic alcohols, such as (R,S)-2-chloro-1-phenylethanol, to produce enantiopure products. researchgate.net

Ketoreductase (KRED)-Mediated Bioreductions of α-Chloroacetophenones

Ketoreductases (KREDs) are enzymes that catalyze the reduction of a carbonyl group to a hydroxyl group, and they are particularly useful for the asymmetric synthesis of chiral alcohols. google.com The bioreduction of α-chloroacetophenones, such as 2-chloro-1-(3-chloro-phenyl)-ethanone, using KREDs offers a direct route to enantiomerically pure halohydrins.

One notable example involves the use of a co-expression system of Geotrichum candidum N9, which contains a carbonyl reductase (SyS1) and glucose dehydrogenase (SyGDH) in E. coli. This system was used for the asymmetric reduction of m-chlorophenacyl chloride. The reaction, carried out in a DMSO/phosphate buffer system, resulted in the production of (R)-2-chloro-1-(3-chlorophenyl)ethanol with an enantiomeric excess (e.e.) of over 99.9% and a yield of 99.2% at a substrate concentration of 60 mM. researchgate.net The in-situ regeneration of the NADPH cofactor was crucial for achieving this high yield. researchgate.net

Similarly, the reduction of 40 mM α-bromoacetophenone in an n-hexane/buffer biphasic system using the same biocatalyst yielded (S)-2-bromo-1-phenylethanol with over 99.9% e.e. and a 98.3% yield. researchgate.net The utility of this method has been demonstrated in the synthesis of several pharmaceutically important (R)-α-halohydrins, all with excellent enantioselectivity (>99% e.e.). researchgate.net

Characterization and Engineering of Relevant Enzymes (e.g., SyGDH-SyS1, PAR, KRED KR-01, Rhky-ADH, ChKRED20)

The performance of biocatalytic reductions is highly dependent on the specific characteristics of the enzymes used. Several ketoreductases have been characterized and engineered to improve their activity, stability, and stereoselectivity for the synthesis of chiral halohydrins.

SyGDH-SyS1: As mentioned, the co-expression of Synechococcus sp. PCC 7942 glucose dehydrogenase (SyGDH) and a carbonyl reductase from Geotrichum candidum N9 (SyS1) in E. coli has proven effective for the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol. researchgate.net

ChKRED20: A ketoreductase from Chryseobacterium sp. CA49, designated ChKRED20, was identified for its ability to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) with excellent stereoselectivity (>99% e.e.). nih.gov Through directed evolution, mutants with single amino acid substitutions (H145L and L205M) showed significantly increased activity. Further site-saturation mutagenesis led to the L205A mutant, which exhibited a tenfold increase in specific activity (178 μmol/min/mg) and a 15-fold increase in kcat/Km compared to the wild-type enzyme. This engineered enzyme enabled the complete conversion of high substrate concentrations (150 and 200 g/L) to the corresponding (S)-alcohol with a 95% isolated yield. nih.gov

Engineered Ketoreductases for Other Halohydrins: Protein engineering has also been successfully applied to other ketoreductases. For instance, an engineered KRED was developed for the synthesis of an atorvastatin (B1662188) precursor, achieving simultaneously improved thermostability and activity. acs.org Similarly, semi-rational enzyme engineering of a ketoreductase from Sporidiobolus salmonicolor resulted in a variant with a 64-fold higher apparent kcat for the synthesis of an ipatasertib (B1662790) intermediate. nih.govzhaw.ch

The following table summarizes the performance of some of these enzymes in the bioreduction of α-haloacetophenones.

| Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| E. coli/SyGDH-SyS1 | m-chlorophenacyl chloride | (R)-2-chloro-1-(3-chlorophenyl)ethanol | >99.9% | 99.2% | researchgate.net |

| E. coli/SyGDH-SyS1 | α-bromoacetophenone | (S)-2-bromo-1-phenylethanol | >99.9% | 98.3% | researchgate.net |

| ChKRED20 (wild-type) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | - | nih.gov |

| ChKRED20 (L205A mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | 95% (isolated) | nih.gov |

Strategies for Cofactor Regeneration in Enzymatic Systems

Many ketoreductases rely on nicotinamide (B372718) cofactors, such as NADPH or NADH, as a source of reducing equivalents. nih.gov These cofactors are expensive, making their stoichiometric use in large-scale synthesis impractical. Therefore, efficient in-situ cofactor regeneration is essential for the economic viability of biocatalytic reductions. illinois.edu

Several strategies have been developed for cofactor regeneration:

Coupled-Enzyme Systems: This is a widely used and effective method. A second enzyme and its corresponding substrate are added to the reaction mixture to regenerate the cofactor. A common system for NADPH regeneration is the use of glucose dehydrogenase (GDH) and glucose. nih.govacs.org GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. This approach has been shown to be superior to using isopropanol (B130326) for cofactor regeneration in preparative-scale reductions. nih.govacs.org For example, using a GDH system allowed for a much higher substrate loading (700 mM) compared to using isopropanol (around 200 mM). nih.govacs.org

Substrate-Coupled Regeneration: In this approach, a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, which is typically a secondary alcohol like isopropanol (IPA). google.comnih.govacs.org While simpler, this method can be limited by lower reaction rates and substrate loading compared to coupled-enzyme systems. nih.govacs.org

Whole-Cell Biocatalysis: Utilizing whole recombinant cells, often E. coli, simplifies the process as the cells' metabolic pathways can regenerate the cofactors internally using a simple carbon source like glucose. nih.govacs.org This eliminates the need to add expensive cofactors and regeneration enzymes to the reaction mixture.

Ethanol as a Reductant: Ethanol has been explored as a cost-effective and thermodynamically favorable stoichiometric reductant for cofactor regeneration. nih.gov It can be used in both two-electron and four-electron redox cycles, with the latter, often involving an alcohol dehydrogenase and an aldehyde dehydrogenase, proceeding more rapidly. nih.gov

Chemoenzymatic Hybrid Synthetic Routes

Chemoenzymatic strategies combine the high selectivity of biocatalysis with the efficiency of chemical synthesis. For the preparation of this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of the alcohol. For instance, Lipozyme TL IM has been used to catalyze the second resolution of racemic 2-chloro-1-(m-chlorophenyl)ethanol in the presence of vinyl acetate (B1210297), yielding the (R)-enantiomer with 99% e.e. and a 40% yield. researchgate.net

Chemical Asymmetric Synthetic Strategies for this compound

While biocatalysis offers significant advantages, chemical asymmetric synthesis remains a valuable alternative for producing enantiomerically enriched this compound.

Catalytic Hydrogen Transfer Reduction Methodologies

Catalytic hydrogen transfer (CTH) is a powerful technique for the reduction of ketones. nih.gov This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the substrate, mediated by a metal catalyst. nih.gov The use of chiral ligands in conjunction with the metal catalyst can induce high enantioselectivity in the reduction of prochiral ketones.

The development of late transition metal catalysts, particularly those based on ruthenium, has significantly advanced the field of transfer hydrogenation. nih.gov For example, the addition of a small amount of base, like NaOH, can dramatically increase the catalytic activity of [RuCl2(PPh3)3]. nih.gov

Chiral Catalyst Systems in the Preparation of Halohydrins

The synthesis of chiral halohydrins can be achieved through the asymmetric reduction of the corresponding α-haloketones using chiral catalyst systems. These systems typically consist of a metal precursor and a chiral ligand. The choice of both the metal and the ligand is crucial for achieving high enantioselectivity.

While specific examples for the direct asymmetric chemical synthesis of this compound are not detailed in the provided context, the general principles of asymmetric catalysis are applicable. The development of chiral catalysts for the reduction of various ketones is an active area of research. For instance, a manganese-based catalyst has been reported for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with 99% yield and 97% e.e., demonstrating the potential of metal catalysts in synthesizing chiral alcohols. nih.gov

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. mdpi.com In the context of producing enantiomerically pure this compound, biocatalytic kinetic resolution using enzymes, particularly lipases, has emerged as a powerful and environmentally benign strategy. nih.gov Lipases are favored due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents. nih.govjocpr.com

The primary approach for the kinetic resolution of racemic halohydrins like this compound involves lipase-catalyzed enantioselective acylation (transesterification) or deacylation (hydrolysis). In this process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted, or selectively hydrolyzes one enantiomeric acetate from a racemic mixture.

Research on structurally similar chlorophenylethanol derivatives provides significant insights into effective methodologies. For instance, the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol was successfully achieved using free Alcaligene sp. lipase. researchgate.net This study highlighted the crucial role of the reaction environment, noting that the addition of an organic base like triethylamine (B128534) significantly enhanced both the lipase's activity and its enantioselectivity. researchgate.net The process yielded the (R)-alcohol with an enantiomeric excess (ee) of ≥95% and the corresponding (S)-acetate, from which the (S)-alcohol could be obtained with an ee of ≥90%. researchgate.net

Similarly, the kinetic resolution of racemic 2-chloro-1-(2,4-difluorophenyl)ethanols has been accomplished through irreversible transesterification catalyzed by Pseudomonas stutzeri lipase. This reaction produced the (R)-alcohol with a high enantiomeric excess of 95.8% and the corresponding (S)-acetate, which after hydrolysis, yielded the (S)-alcohol with 94.5% ee. researchgate.net Another key biocatalyst, Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is renowned for its efficiency in resolving racemic alcohols through transesterification with acyl donors like vinyl acetate. mdpi.comacs.org

For the synthesis of the chiral halohydrin intermediate (1S)-2-Chloro-1-(2,4-dichlorophenyl)-1-ethanol, a chemoenzymatic approach involving the hydrolysis of the corresponding racemic acetate has been developed. A screening of various lipases identified the most effective biocatalyst for this transformation, which was conducted at 45 °C for a short duration of 15 minutes. chemrxiv.org

These findings collectively demonstrate that lipase-catalyzed kinetic resolution is a highly effective and selective method for obtaining the individual enantiomers of 2-chloro-1-(aryl)-ethanols. The choice of lipase, solvent, acyl donor, and additives like organic bases are critical parameters that must be optimized to achieve high conversion and enantiomeric excess.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chloro-1-(aryl)-ethanol Derivatives

| Substrate | Lipase | Reaction Type | Key Findings | (R)-Alcohol ee (%) | (S)-Alcohol ee (%) | Reference |

| 2-Chloro-1-(3,4-dichlorophenyl)ethanol | Alcaligene sp. lipase | Transesterification | Triethylamine enhances activity and enantioselectivity. | ≥ 95 | ≥ 90 | researchgate.net |

| 2-Chloro-1-(2,4-difluorophenyl)ethanol | Pseudomonas stutzeri lipase | Transesterification | Effective resolution into both enantiomers. | 95.8 | 94.5 | researchgate.net |

| rac-1-(2,4-dichlorophenyl)-2-chloroethyl acetate | Various Lipases | Hydrolysis | Optimized for the synthesis of the (S)-enantiomer. | - | - | chemrxiv.org |

| (R,S)-Flurbiprofen | Candida antarctica Lipase B (CALB) | Esterification | High enantiomeric excess achieved for the product. | - | - | nih.gov |

Chemical Transformations and Reaction Mechanisms of 2 Chloro 1 3 Chloro Phenyl Ethanol

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic substitution is a class of reactions where an electron-rich nucleophile attacks and replaces a leaving group on an electrophilic carbon atom. In the case of 2-Chloro-1-(3-chloro-phenyl)-ethanol, the chlorine atom serves as a leaving group, and the carbon to which it is attached is the electrophilic center.

These reactions can proceed through two primary mechanisms: SN1 and SN2.

SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored for primary and less sterically hindered secondary halides. Given that the chlorine in this compound is on a primary carbon (C2), SN2 reactions are highly probable. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This pathway is generally favored for tertiary halides due to the stability of the resulting carbocation. For this compound, the formation of a primary carbocation at the C2 position is energetically unfavorable, making the SN1 pathway at this position highly unlikely.

The choice of nucleophile and reaction conditions determines the final product. Strong nucleophiles in polar aprotic solvents typically favor the SN2 pathway.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nuc⁻) | Product | Reaction Type |

|---|---|---|

| OH⁻ (Hydroxide) | 1-(3-chlorophenyl)ethane-1,2-diol | SN2 |

| CN⁻ (Cynide) | 3-chloro-2-(3-chlorophenyl)-3-hydroxypropanenitrile | SN2 |

| OR⁻ (Alkoxide) | 2-alkoxy-1-(3-chlorophenyl)ethanol | SN2 |

Oxidative Transformations of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to a ketone. The choice of oxidizing agent is crucial to selectively oxidize the alcohol without affecting other parts of the molecule.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other milder methods.

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that converts secondary alcohols to ketones efficiently in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). It is known for its selectivity and for preventing over-oxidation.

Jones Reagent (CrO₃ in H₂SO₄/acetone): This is a strong oxidizing agent. While it effectively oxidizes secondary alcohols to ketones, its highly acidic nature might promote side reactions, such as elimination or rearrangement, given the structure of the substrate.

Swern and Dess-Martin Oxidations: These are modern, metal-free alternatives that operate under mild conditions and offer high selectivity for the oxidation of secondary alcohols to ketones, minimizing the risk of side reactions.

The expected product from the oxidation of this compound is 2-chloro-1-(3-chlorophenyl)ethan-1-one .

Table 2: Common Reagents for Oxidation of Secondary Alcohols

| Reagent | Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Ketone |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp | Ketone |

| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Ketone |

The mechanism for chromium-based oxidations typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-hydrogen to form the carbon-oxygen double bond.

Rearrangement and Cyclization Pathways to Related Chiral Intermediates (e.g., Styrene Oxides)

Halohydrins like this compound are valuable precursors for the synthesis of epoxides (oxiranes) through intramolecular cyclization. This reaction is a classic example of an intramolecular Williamson ether synthesis.

The process is typically initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, attacking the adjacent carbon bearing the chlorine atom. The chlorine is displaced as a chloride ion, resulting in the formation of a three-membered ether ring.

The expected product of this reaction is 1-(3-chlorophenyl)oxirane , also known as 3-chlorostyrene (B1584043) oxide . This transformation is highly stereospecific; the stereochemistry of the epoxide product is directly determined by the stereochemistry of the starting chlorohydrin. For instance, the (1R,2R)-chlorohydrin will yield the trans-epoxide, while the (1R,2S)-chlorohydrin will yield the cis-epoxide. Styrene oxide itself can be metabolized or chemically converted to 2-phenylethanol.

Mechanistic Studies of Regio- and Stereoselective Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the chemical behavior of this compound, particularly due to its chiral center at C1.

Stereoselectivity: A reaction is stereoselective if it preferentially forms one stereoisomer over another. For example, the reduction of the ketone, 2-chloro-1-(3-chlorophenyl)ethan-1-one, with a chiral reducing agent would be expected to produce one enantiomer of this compound in excess. The (S)-enantiomer of this alcohol is used in the synthesis of IGF kinase inhibitors.

Stereospecificity: A reaction is stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. The intramolecular cyclization of this compound to 3-chlorostyrene oxide is a prime example. An enantiomerically pure sample of the chlorohydrin will produce an enantiomerically pure sample of the epoxide. This is because the intramolecular SN2 attack occurs with inversion of configuration at the carbon bearing the chlorine atom.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over other possible directions. In an elimination reaction of this compound, for instance, the use of a bulky, non-nucleophilic base could lead to the formation of different alkene isomers. The specific isomer formed would depend on which proton (from C1 or C2) is abstracted, a process governed by factors like steric hindrance and the acidity of the protons.

Mechanistic studies, even on related halohydrins, underscore that the interplay between the substrate's structure, the reagents, and the reaction conditions allows for precise control over the chemical outcome, enabling the targeted synthesis of complex chiral molecules.

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names | Molecular Formula |

| This compound | - | C₈H₈Cl₂O |

| 1-(3-chlorophenyl)ethane-1,2-diol | - | C₈H₉ClO₂ |

| 3-chloro-2-(3-chlorophenyl)-3-hydroxypropanenitrile | - | C₉H₇Cl₂NO |

| 2-alkoxy-1-(3-chlorophenyl)ethanol | - | Varies with R group |

| 2-azido-1-(3-chlorophenyl)ethanol | - | C₈H₈ClN₃O |

| 2-chloro-1-(3-chlorophenyl)ethan-1-one | - | C₈H₆Cl₂O |

| 1-(3-chlorophenyl)oxirane | 3-chlorostyrene oxide | C₈H₇ClO |

| Pyridinium chlorochromate | PCC | C₅H₆NCrO₃Cl |

| 2-phenylethanol | - | C₈H₁₀O |

| Styrene oxide | Phenyloxirane | C₈H₈O |

Advanced Spectroscopic Analysis and Computational Chemistry Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-1-(3-chloro-phenyl)-ethanol, ¹H NMR spectroscopy provides definitive information about the electronic environment of the protons, their connectivity, and stereochemical arrangement.

The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂Cl), and the hydroxyl proton. The aromatic protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm) due to the influence of the chlorine substituent. The methine proton, being adjacent to both an oxygen atom and the aromatic ring, is expected to resonate as a multiplet around 4.9-5.1 ppm. The adjacent methylene protons will split this signal into a triplet or a doublet of doublets, depending on the rotational freedom around the C-C bond. The methylene protons adjacent to the chlorine atom are diastereotopic and would likely appear as a multiplet in the range of 3.6-3.8 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | ~ 7.2 - 7.4 | Multiplet (m) |

| Methine (CHOH) | ~ 4.9 - 5.1 | Multiplet (m) |

| Methylene (CH₂Cl) | ~ 3.6 - 3.8 | Multiplet (m) |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Cl bonds.

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. rsc.org Aromatic C-H stretching vibrations typically appear as a series of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanolic backbone is observed just below 3000 cm⁻¹. The fingerprint region of the spectrum contains several important bands. The C-O stretching vibration is expected to produce a strong band in the 1050-1250 cm⁻¹ range. The C-Cl stretching vibrations give rise to strong bands typically found in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1050 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the principal method for separating its enantiomers and determining the enantiomeric excess (e.e.) of a sample. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of chiral alcohols. nih.govnih.gov

The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. youtube.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. csfarmacie.cz The detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs significantly (e.g., 210-256 nm). rsc.orgnih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For related compounds like 2-chloro-1-phenylethanol, successful separations have been reported using columns such as the Lux Cellulose-2 or Chiralpak IA. rsc.orgnih.gov

Table 3: Typical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2, Chiralpak IA) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 or 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at ~210 nm |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular properties of this compound at an electronic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and electronic properties of molecules. The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(2d,2p) is commonly employed for such calculations. researchgate.netscienceopen.comresearchgate.net This approach allows for the optimization of the molecule's geometry, yielding precise predictions of bond lengths, bond angles, and dihedral angles in its most stable conformation. These theoretical structures provide a fundamental basis for understanding the molecule's spectroscopic and reactive behavior. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution for Reactivity Insights

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites of chemical reactivity. uni-muenchen.descispace.com The MEP is calculated from the optimized molecular geometry and illustrates regions of negative and positive electrostatic potential. For this compound, the MEP map would show regions of high electron density (negative potential, typically colored red) around the electronegative oxygen and chlorine atoms. researchgate.net These sites are susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential, colored blue) are expected around the hydroxyl proton and the aromatic hydrogens, indicating likely sites for nucleophilic attack. scienceopen.com This analysis provides a qualitative prediction of how the molecule will interact with other reagents.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Site Selectivity

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive. mdpi.com For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO may be distributed across the C-Cl bonds and the aromatic system. This analysis helps to rationalize the molecule's behavior in chemical reactions. researchgate.netnih.gov

Table 4: Representative Computational Parameters from DFT Analysis

| Parameter | Description | Significance |

| Optimized Geometry | Calculated bond lengths and angles at the minimum energy state. | Provides the most stable 3D structure of the molecule. |

| MEP Map | Visualization of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

Prediction of Thermodynamic Properties and Conformer Analysis

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like this compound. These predictions are derived from the molecule's calculated electronic structure and vibrational frequencies. Key thermodynamic properties that can be estimated include the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). While specific experimental thermodynamic data for this compound are not widely published, computational models offer reliable estimates. For instance, the pKa of this compound has been predicted to be approximately 12.94. guidechem.com

Conformer analysis is essential for understanding the three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For this compound, rotation around the C-C and C-O single bonds leads to various conformers with different energy levels. The stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atom.

Studies on similar small, halogenated ethanols, like 2-fluoroethanol (B46154) and 2-chloroethanol, have shown that the relative energies of gauche and anti conformers are influenced by a balance of steric repulsion and stabilizing intramolecular forces like weak hydrogen bonds. acs.org Similar principles would govern the conformational landscape of this compound, where different rotational isomers (rotamers) would exist in equilibrium. The most stable conformer would be the one that minimizes unfavorable steric interactions while maximizing any stabilizing intramolecular forces.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | guidechem.comscbt.com |

| Molecular Weight | 191.05 g/mol | guidechem.comcymitquimica.com |

| pKa | 12.94 ± 0.20 (Predicted) | guidechem.com |

| Topological Polar Surface Area | 20.2 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Modeling of Noncovalent Interactions and Electron Delocalization

The modeling of noncovalent interactions (NCIs) is critical for understanding the forces that govern molecular assembly and recognition. For this compound, these interactions include hydrogen bonding, halogen bonding, and π-stacking. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and chlorine atoms can act as acceptors. The chlorine substituent on the phenyl ring can also participate in halogen bonding.

Electron delocalization, the distribution of electron density over several atoms in a molecule, is another key aspect. In this compound, the phenyl ring is the primary site of electron delocalization through its π-conjugated system. This delocalization affects the molecule's reactivity and electronic properties. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the delocalization and any charge transfer interactions between occupied and unoccupied orbitals.

Molecular Docking Studies with Biological Targets (for related compounds)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein or enzyme. While docking studies specifically for this compound are not prominent in the literature, research on structurally related compounds provides insight into potential applications.

For example, derivatives containing a 3-chloro-phenyl group have been investigated for their interaction with various enzymes. Molecular docking studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were performed against Monoamine Oxidase-B (MAO-B), an enzyme targeted for treating Parkinson's disease. asiapharmaceutics.info These studies help in understanding how the chloro-phenyl moiety fits into the enzyme's active site and what interactions contribute to binding affinity. asiapharmaceutics.info

In other research, copper (II) complexes with halogen-substituted ligands were docked against the topoisomerase IV receptor of bacteria, revealing a strong affinity and corroborating their potential as antibacterial agents. acs.org Similarly, various phenolic compounds have been docked to the trichodiene (B1200196) synthase (TRI5) enzyme from Fusarium species to identify potential inhibitors of mycotoxin biosynthesis. nih.gov These examples demonstrate that the structural motifs present in this compound are relevant for targeting a range of biological macromolecules.

Table 2: Examples of Molecular Docking Studies on Related Compounds

| Compound Class | Biological Target | Therapeutic Area/Application | Reference |

| Substituted Phenylmethanimine Derivatives | Monoamine Oxidase-B (MAO-B) | Antiparkinsonian | asiapharmaceutics.info |

| Acyl Group-Containing Compounds | HIV-1 Protease | Antiviral | laurinpublishers.com |

| Halogen-Substituted Schiff Base Complexes | Topoisomerase IV | Antibacterial | acs.org |

| Natural Phenols & Biphenyls | Trichodiene Synthase (TRI5) | Antifungal (Agriculture) | nih.gov |

X-ray Diffraction Studies for Crystal Structure Determination

While a crystal structure for this compound is not found in the searched literature, a study on the closely related compound 2-chloro-1-(3-hydroxyphenyl)ethanone offers a clear example of the insights gained from such an analysis. nih.gov In that study, XRD revealed that the molecule is nearly planar. nih.gov The analysis also detailed the intermolecular forces that define the crystal packing, identifying strong O—H⋯O and weak C—H⋯O hydrogen bonds that link molecules into inversion-symmetric dimers. nih.gov A Hirshfeld surface analysis further quantified the atom-atom contacts, showing the relative importance of H⋯H, H⋯O, H⋯Cl, and H⋯C interactions in the crystal structure. nih.gov

Should a single crystal of this compound be analyzed by XRD, similar detailed information would be obtained. It would reveal the molecule's preferred solid-state conformation, the precise geometry of the chloro-phenyl and chloro-ethanol moieties, and the network of intermolecular interactions (such as O-H···O, C-H···Cl, and potentially Cl···Cl contacts) that dictate its crystal lattice.

Applications of 2 Chloro 1 3 Chloro Phenyl Ethanol and Its Derivatives in Pharmaceutical and Fine Chemical Synthesis

Utilization as a Key Chiral Intermediate in Pharmaceutical Development

Optically active 2-halo-1-arylethanols are crucial precursors for synthesizing various pharmaceutical agents. researchgate.net The precise spatial arrangement of the hydroxyl and chloro groups allows for the creation of specific stereoisomers, which is often essential for therapeutic efficacy.

The enantiomerically pure form, (R)-2-chloro-1-(3-chlorophenyl)ethanol, serves as a key reactant in the enzymatic preparation of intermediates for β3-adrenergic receptor agonists. chemicalbook.com These agonists are a class of drugs that target the β3-adrenergic receptor, which is predominantly found in adipose tissue and the urinary bladder, and are investigated for treating conditions like overactive bladder and type 2 diabetes. The specific stereochemistry of the chlorohydrin is critical for establishing the correct orientation of functional groups in the final active pharmaceutical ingredient (API). For instance, the β3-adrenergic receptor agonist Disodium 5-[(2r)-2-[[(2r)-2-(3-Chlorophenyl)-2-Hydroxyethyl]amino]propyl]-1,3-Benzodioxole-2,2-Dicarboxylate (CL-316243) incorporates this core structure and has been studied for its effects on the bladder micturition reflex. nih.gov

The insulin-like growth factor-1 receptor (IGF-1R) is a receptor tyrosine kinase that plays a significant role in the growth, survival, and proliferation of both normal and cancerous cells. medchemexpress.com Its activation is implicated in many forms of cancer, making it an attractive target for the development of novel inhibitors. semanticscholar.orgnih.gov While the direct application of 2-Chloro-1-(3-chloro-phenyl)-ethanol in the synthesis of IGF-1R inhibitors is not extensively documented in publicly available literature, the development of scaffolds for new inhibitors is an active area of research. researchgate.net The structural motifs derived from chiral chlorohydrins are common in kinase inhibitors, suggesting the potential utility of this and related building blocks in the synthesis of new therapeutic candidates targeting IGF-1R.

A structurally similar analog, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a key chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor. researchgate.net Ticagrelor is a P2Y12 receptor antagonist that reversibly inhibits platelet aggregation and is used in the treatment of acute coronary syndromes. uliege.benih.gov The synthesis of Ticagrelor involves several complex steps where the chiral difluorinated chlorohydrin is used to introduce a critical side chain onto a cyclopentane backbone, ultimately forming part of the final drug structure. nih.gov Various synthetic routes have been developed to produce Ticagrelor, with the chlorohydrin analog being a frequently utilized precursor. chemicalbook.com

| Drug/Intermediate | Precursor Compound | Therapeutic Class |

| Ticagrelor | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Antiplatelet Agent |

| β3-Adrenergic Receptor Agonists (e.g., CL-316243) | (R)-2-chloro-1-(3-chlorophenyl)ethanol | β3-Adrenergic Agonist |

Halohydrins are immediate precursors to epoxides, which are highly valuable and versatile intermediates in organic synthesis. This compound can be readily converted into its corresponding chiral epoxide, (3-chlorophenyl)oxirane (3-chlorostyrene oxide), through an intramolecular Williamson ether synthesis. This reaction typically involves treatment with a base, which deprotonates the hydroxyl group, allowing the resulting alkoxide to displace the adjacent chloride ion and form the three-membered ether ring. Chiral styrene oxides are sought-after building blocks for the synthesis of complex molecules, as the epoxide ring can be opened by a wide range of nucleophiles with high regio- and stereoselectivity. nih.gov This transformation provides access to enantiomerically enriched 1,2-di-functionalized compounds. rsc.orgresearchgate.net

A related isomer, 2-chloro-1-(2,4-dichlorophenyl)ethanol, is a pivotal intermediate in the synthesis of several broad-spectrum imidazole-based antifungal drugs, including Miconazole and Sertaconazole. nih.govgoogle.comresearchgate.net These drugs function by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. nih.gov In the synthesis of these agents, the 2-chloro-1-(2,4-dichlorophenyl)ethanol intermediate is typically reacted with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. google.com This core structure is then further modified to yield the final antifungal product. scielo.org.mx Both chemical and enzymatic methods have been developed for the efficient production of the chiral (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol intermediate required for drugs like Luliconazole. researchgate.net

| Antifungal Drug | Key Intermediate Derived From | Precursor Analog |

| Miconazole | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 2-chloro-1-(2,4-dichlorophenyl)ethanol |

| Sertaconazole | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 2-chloro-1-(2,4-dichlorophenyl)ethanol |

| Luliconazole | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 2-chloro-1-(2,4-dichlorophenyl)ethanone |

Analogs of this compound are instrumental in synthesizing α1-adrenergic receptor agonists, such as Phenylephrine. Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant. researchgate.net The synthesis of (R)-Phenylephrine can be achieved starting from related chlorohydrin precursors. For example, 2-chloro-1-(3-nitrophenyl)ethanone can be stereoselectively reduced to (R)-2-chloro-1-(3-nitrophenyl)ethanol using biocatalysts. researchgate.netacs.org This chiral intermediate is then converted through a multi-step sequence, involving reduction of the nitro group and subsequent chemical modifications, to yield the final (R)-Phenylephrine product. acs.org An alternative route involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a starting material, which is then transformed into the target molecule. cjph.com.cnnih.gov These syntheses highlight the versatility of the chlorohydrin scaffold in accessing important pharmaceutical agents. google.com

Investigation of Structure-Activity Relationships within this compound Derivatives

The biological activity and chemical reactivity of derivatives of this compound are intricately linked to their molecular structure. Modifications to the halogen substituents, changes in the aromatic ring's substitution pattern, and the specific three-dimensional arrangement of atoms (stereochemistry) all play critical roles in determining the efficacy of these compounds in synthetic and biological applications.

Impact of Halogen Substitution Patterns on Reactivity and Biological Efficacy

The presence and position of halogen atoms on the aromatic ring and the ethanol (B145695) side chain are fundamental to the reactivity of this compound derivatives. The chlorine atom on the benzene ring (a haloarene) and the chlorine on the ethanol side chain (a haloalkane) exhibit different chemical behaviors.

Reactivity of C-Cl Bonds:

Aromatic C-Cl Bond: The chlorine atom attached to the phenyl ring is generally less reactive towards nucleophilic substitution. byjus.comsavemyexams.com This reduced reactivity is due to the delocalization of a lone pair of electrons from the chlorine atom into the pi-electron system of the benzene ring. This interaction gives the carbon-chlorine bond a partial double-bond character, making it stronger and harder to break. byjus.comsavemyexams.com

Aliphatic C-Cl Bond: The chlorine atom on the ethanol side chain is part of a secondary alkyl halide structure. This bond is more susceptible to nucleophilic substitution reactions, which are common steps in the synthesis of more complex pharmaceutical intermediates. vedantu.comlearncbse.inbyjus.com

Influence on Biological Efficacy: The specific pattern of halogen substitution is crucial for the biological activity of downstream products. For instance, the presence of the 3-chloro substituent on the phenyl ring is a key feature for the activity of certain β3-adrenergic receptor agonists, which are developed for conditions like overactive bladder. The precise positioning of this electron-withdrawing group influences how the molecule binds to its biological target. chlorohydrin.com

| Feature | Aromatic C-Cl Bond (on Phenyl Ring) | Aliphatic C-Cl Bond (on Ethanol Chain) |

| Hybridization of Carbon | sp² | sp³ |

| Bond Character | Partial double bond character due to resonance | Pure single bond |

| Reactivity | Less reactive to nucleophilic substitution byjus.comsavemyexams.com | More reactive to nucleophilic substitution vedantu.comlearncbse.inbyjus.com |

| Significance | Influences target binding and biological activity | Serves as a reactive site for synthetic modification |

Influence of Aromatic Ring Substituents on Synthetic Pathways and Derivative Properties

Substituents on the aromatic ring significantly direct the course of synthetic reactions and determine the physicochemical properties of the resulting derivatives. These effects are broadly categorized as inductive and resonance effects.

Inductive Effects: This refers to the withdrawal or donation of electrons through the sigma bond. Halogens and nitro groups are electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution, making such reactions slower than with benzene. lumenlearning.comlibretexts.orglibretexts.org

Resonance Effects: This involves the delocalization of electrons through the pi system. Groups like hydroxyl (-OH) and amino (-NH2) are strongly activating because they donate electron density to the ring via resonance, making it more nucleophilic and reactive. minia.edu.eg

The chlorine atom on the phenyl ring in this compound is a deactivating substituent due to its inductive electron withdrawal. libretexts.orglibretexts.org This deactivation means that further electrophilic substitution on the ring requires harsher conditions compared to benzene. However, it also directs incoming electrophiles to the ortho and para positions relative to itself.

The introduction of other substituents can drastically alter synthetic outcomes and derivative properties. For example, adding an activating group like a hydroxyl (-OH) at a different position on the ring would increase the ring's reactivity and could be a key site for further functionalization, as seen in the intermediate (S)-2-chloro-1-(3-hydroxyphenyl) ethanol, a precursor for drugs targeting Alzheimer's disease. google.comepichem.com

| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |

| Activating | -OH, -NH₂, -OR, -Alkyl | Increases rate of electrophilic substitution | Ortho, Para |

| Deactivating | -Cl, -Br, -I | Decreases rate of electrophilic substitution | Ortho, Para |

| Deactivating | -NO₂, -CN, -COR | Decreases rate of electrophilic substitution | Meta |

Stereochemical Implications in Downstream Pharmaceutical and Agrochemical Synthesis

The carbon atom bearing the hydroxyl group in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol and (R)-2-Chloro-1-(3-chloro-phenyl)-ethanol. This stereochemistry is of paramount importance in pharmacology, as different enantiomers of a drug often exhibit vastly different biological activities.

(S)-Enantiomer: The (S) form of 2-chloro-1-(3-chlorophenyl)ethanol is a crucial intermediate in the synthesis of certain IGF-1 receptor inhibitors, which are investigated as anticancer drugs. nih.gov The specific spatial arrangement of the (S)-enantiomer is necessary for the final product to bind effectively to its target receptor.

(R)-Enantiomer: Conversely, the (R)-enantiomer is a key precursor for the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. chlorohydrin.com

Given the critical role of stereochemistry, significant research has focused on asymmetric synthesis to produce a single, desired enantiomer. Biocatalytic reduction of the precursor ketone, 2-chloro-1-(3-chlorophenyl)ethanone, using specific enzymes (ketoreductases) or whole-cell systems like Candida ontarioensis, is a highly effective method. chlorohydrin.com These methods can achieve high yields (over 97%) and excellent enantiomeric excess (over 99% ee), providing a practical route to the optically pure intermediates required for pharmaceutical production. chlorohydrin.com

Development of Metal Complexes and Chalcone Derivatives for Biological Screening (for related compounds)

While this compound is primarily a synthetic intermediate, its structural motifs are related to classes of compounds that have been explored for direct biological activity, namely metal complexes and chalcones.

Metal Complexes: The coordination of organic ligands to metal ions can produce complexes with enhanced or novel biological properties compared to the ligands alone. ijpsr.com For instance, Schiff base ligands derived from compounds structurally related to the subject molecule, such as (2-chloroquinolin-3-yl)methylene)hydrazine, have been used to synthesize Cu(II), Co(II), and Ni(II) complexes. These metal complexes have demonstrated significant in-vitro antifungal and antibacterial activity, with the specific metal ion playing a substantial role in their biological efficacy. researchgate.net The chelation process can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.

Chalcone Derivatives: Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govmdpi.com They are synthesized via the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. mdpi.com Starting materials related to the subject compound, such as p-chloroacetophenone, can be condensed with various substituted aldehydes to create a library of chalcone derivatives. ipindexing.com These compounds have been screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govelifesciences.org The substituted phenyl rings and the enone linker are key pharmacophoric features that can be modified to optimize activity against specific biological targets. nih.gov

Future Research Directions and Industrial Relevance

Development of More Efficient and Sustainable Biocatalytic Processes

The future of 2-Chloro-1-(3-chloro-phenyl)-ethanol synthesis is intrinsically linked to the advancement of green chemistry, with biocatalysis at the forefront. tudelft.nlnih.gov Research is increasingly focused on developing whole-cell and enzymatic processes that offer high efficiency and sustainability. These methods operate under mild conditions, reducing energy consumption and waste generation compared to conventional chemical routes. nih.gov

A notable success in this area is the asymmetric reduction of the precursor ketone, 2-chloro-1-(3-chlorophenyl)ethanone, using whole-cell biocatalysts. For instance, resting cells of Candida ontarioensis have demonstrated excellent catalytic activity, producing (R)-2-chloro-1-(3-chlorophenyl)ethanol with high yield and exceptional enantiomeric excess (ee). cjcatal.comchlorohydrin.comresearchgate.net At a substrate concentration of 10 g/L, this process achieved a 99.0% yield and a 99.9% ee. cjcatal.comresearchgate.net Further research into cell permeabilization, using agents like cetyltrimethylammonium bromide, has been shown to more than double the catalytic activity, significantly shortening reaction times. cjcatal.comresearchgate.net

| Biocatalyst | Product Enantiomer | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Resting Cells of Candida ontarioensis | (R)-enantiomer | 10 g/L | 99.0% | 99.9% | cjcatal.comresearchgate.net |

| Permeabilized Candida ontarioensis Cells | (R)-enantiomer | 30 g/L | 97.5% | 99.9% | cjcatal.comresearchgate.net |

| Acetone powder of Geotrichum candidum | (R)-enantiomer | Not specified | 94% | 98% | researchgate.net |

| Recombinant E. coli co-expressing SyGDH and SyS1 | (R)-enantiomer | 60 mM | 99.2% | >99.9% | researchgate.net |

Discovery and Engineering of Novel Enzymes with Enhanced Substrate Specificity and Stereoselectivity

The efficacy of biocatalytic routes heavily relies on the performance of the enzymes used. Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases, are central to the synthesis of this compound from its corresponding ketone. rsc.orgnih.gov Future research is directed towards both the discovery of new, naturally occurring KREDs with desirable properties and the engineering of existing enzymes to enhance their performance for industrial applications. rsc.org

Protein engineering, through techniques like directed evolution and structure-guided rational design, is a powerful tool for tailoring enzymes to specific industrial needs. tudelft.nlresearchgate.net For KREDs, key goals include improving catalytic activity, enhancing stability in the presence of organic solvents and at higher temperatures, and, most importantly, tuning substrate specificity and stereoselectivity to produce the desired chiral alcohol with near-perfect purity. rsc.orggoogle.com For example, research on KREDs for similar substrates has shown that single amino acid substitutions can lead to significant increases in activity and enantioselectivity. rsc.org The creation of enzyme libraries and high-throughput screening methods are accelerating the identification of superior enzyme variants. researchgate.netgoogle.com

| Target Property | Engineering Strategy | Desired Outcome | Reference |

|---|---|---|---|

| Stereoselectivity | Directed Evolution, Site-Directed Mutagenesis | Production of a single enantiomer (>99% ee) | rsc.orggoogle.com |

| Enzymatic Activity | Rational Design, Error-Prone PCR | Increased reaction rates, higher space-time yields | rsc.orgresearchgate.net |

| Stability | Rational Design | Increased tolerance to high substrate loads, organic solvents, and temperature | google.com |

| Substrate Specificity | Structure-Guided Mutagenesis | Broaden or narrow substrate scope for different applications | researchgate.net |

Exploration of New Chemical Transformations and Derivatization Strategies

Beyond its synthesis, this compound serves as a versatile chiral starting material. Future research will likely explore new enzymatic and chemical transformations to convert this halohydrin into a wider array of valuable derivatives. A particularly promising class of enzymes for this purpose is the halohydrin dehalogenases (HHDHs). nih.gov

HHDHs catalyze the reversible ring-closure of vicinal haloalcohols to form epoxides. nih.gov This reaction can be used to convert this compound into the corresponding chiral epoxide, (R)- or (S)-3-chlorostyrene oxide, which is itself a key intermediate. researchgate.net More significantly, the reverse reaction—the nucleophilic ring-opening of the epoxide—is highly versatile. HHDHs can utilize a range of negatively charged nucleophiles, such as azide, cyanide, or nitrite, in addition to halides. nih.gov This capability opens up biocatalytic routes to synthesize various β-substituted alcohols by forming new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds, greatly expanding the chemical diversity accessible from the parent halohydrin. nih.gov

Expansion of Applications in Emerging Pharmaceutical Targets and Fine Chemical Synthesis

The primary driver for research into this compound is its application in the pharmaceutical industry. The (R)-enantiomer is a well-established key intermediate in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists, a class of drugs investigated for various metabolic conditions. cjcatal.comchlorohydrin.compharmaffiliates.com Additionally, the (S)-enantiomer has been used in the synthetic preparation of benzimidazolyl pyridinones, which act as IGF-1R kinase inhibitors for potential cancer therapies. chemicalbook.com

Future work will focus on expanding the utility of this chiral building block to new and emerging pharmaceutical targets. The vicinal halohydrin motif is a common feature in many APIs, and as synthetic methodologies improve, this compound could be incorporated into the synthesis of a broader range of complex molecules. researchgate.net For example, structurally similar chlorohydrins are precursors to antifungal agents and antithrombotic drugs like ticagrelor. researchgate.netresearchgate.netresearchgate.net As our understanding of disease pathways evolves, new drug candidates will emerge, and versatile chiral intermediates like this compound will be crucial for their efficient and stereoselective synthesis.

| Product Enantiomer | Pharmaceutical Target Class | Example Application/Drug Class | Reference |

|---|---|---|---|

| (R)-enantiomer | β3-Adrenergic Receptor Agonists | Metabolic disorders | cjcatal.comchlorohydrin.compharmaffiliates.com |

| (S)-enantiomer | IGF-1R Kinase Inhibitors | Anticancer agents | chemicalbook.com |

| (R)- or (S)-enantiomer | Various (Potential) | Antifungal agents, Antithrombotic agents | researchgate.netresearchgate.netresearchgate.net |

Process Intensification and Scale-Up Considerations for Industrial Implementation

For any biocatalytic process to be industrially viable, it must be efficient, scalable, and cost-effective. Process intensification is a key area of research aimed at achieving these goals. au.dk For the production of this compound, this involves moving from batch reactions to more efficient continuous flow systems. au.dkpsecommunity.org

A critical strategy for process intensification is the immobilization of the biocatalyst, be it an isolated enzyme or a whole cell. tudelft.nlau.dk Immobilization facilitates easy separation of the catalyst from the product stream, enables catalyst reuse over multiple cycles, and is essential for developing continuous packed-bed or membrane reactors. tudelft.nlau.dk This not only improves the economic feasibility but also enhances process stability.

Furthermore, the development of enzymatic cascades, where multiple reaction steps are performed in a single pot, can significantly improve efficiency. nih.gov For the synthesis of this compound, this could involve a KRED for the asymmetric reduction coupled with an enzyme like glucose dehydrogenase for cofactor (NADPH) regeneration. mdpi.com Such integrated systems eliminate the need for costly addition of cofactors and simplify downstream processing. As these technologies mature, the large-scale, cost-effective, and sustainable production of this compound will become increasingly achievable, securing its role as a vital intermediate in the chemical and pharmaceutical industries.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-1-(3-chloro-phenyl)-ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chemical or biocatalytic methods. A chemical approach involves acid-catalyzed reactions, such as refluxing intermediates (e.g., N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide) with hydrochloric acid in ethanol, achieving ~69% yield after purification . Biocatalytic routes employ alcohol dehydrogenases (ADHs) or ketoreductases (e.g., from Candida macedoniensis), which reduce prochiral ketones to enantiopure alcohols. For example, ADH T with NADPH cofactor achieves >99% yield and 99% enantiomeric excess (ee) under optimized conditions . Reaction temperature, solvent choice, and catalyst stability are critical: enzymatic activity decreases above 40°C, while chemical methods require rigorous control of acid concentration and reflux duration .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : While occupational exposure limits (e.g., PC-TWA, PC-STEL) are not established for this compound , general protocols for chlorinated alcohols apply. Use PPE (gloves, goggles, respirators) to avoid inhalation or skin contact. In case of spills, dilute with water and prevent entry into drains. For chemical synthesis steps involving similar reagents (e.g., 2-chloroethanol), note that heating releases toxic gases (e.g., HCl), requiring fume hoods and CO₂/powder extinguishers . Store the compound at 2–8°C to prevent degradation .

Q. What analytical techniques are recommended for determining enantiomeric purity?

- Methodological Answer : Chiral GC or HPLC with columns like Chiralcel OB-H is standard. For example, GC with optically pure standards resolves (R)- and (S)-enantiomers of this compound, achieving >99.9% ee in enzymatic reductions . Polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can supplement these methods. Mass spectrometry (MS) confirms molecular weight (191.05 g/mol) and detects impurities .

Advanced Research Questions

Q. How can enantioselectivity be optimized in biocatalytic reductions of this compound?

- Methodological Answer : Enzyme engineering and cofactor recycling are key. Directed evolution of ADHs (e.g., Q237V/I291F mutations in Sphingomonas SDRs) enhances thermostability and activity. Cofactor systems like NADH/glucose dehydrogenase (GDH) improve sustainability, reducing costs. For example, lyophilized Scheffersomyces stipitis cells achieve 88.2% yield and 99.9% ee at 67 g/L substrate without exogenous cofactors . Computational docking (e.g., AutoDock Vina) predicts substrate-enzyme interactions to guide mutagenesis .

Q. What strategies resolve contradictions in yield data between chemical and enzymatic syntheses?

- Methodological Answer : Contradictions arise from divergent mechanisms: chemical routes favor racemic mixtures (50–70% yield) but require harsh conditions, while enzymatic methods yield enantiopure products (>99% ee) but face scalability challenges. Hybrid approaches, such as kinetic resolution using lipases or tandem catalysis, balance efficiency and selectivity. For instance, combining HCl-mediated cyclization with ADH-catalyzed reduction improves overall yield to 85% .

Q. How do thermodynamic properties (e.g., boiling point, vapor pressure) impact purification protocols?

- Methodological Answer : The compound’s predicted boiling point (256.3±35.0°C) and density (1.372 g/cm³) suggest vacuum distillation or recrystallization (e.g., methylene chloride) for purification. Low vapor pressure at room temperature reduces volatility, favoring column chromatography (silica gel, ethyl acetate/petroleum ether eluent) . Differential scanning calorimetry (DSC) can identify melting points and phase transitions to optimize crystallization .

Q. What computational tools model the stereochemical outcomes of its reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict transition states and enantiomer stability. Molecular dynamics simulations (e.g., GROMACS) assess enzyme-substrate binding affinities, guiding rational design of ADH mutants. For example, docking studies with Acinetobacter sp. carbonyl reductase explain its preference for (R)-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products